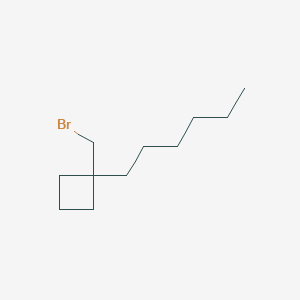

1-(Bromomethyl)-1-hexylcyclobutane

Description

1-(Bromomethyl)-1-hexylcyclobutane is a cyclobutane derivative featuring a bromomethyl group and a hexyl substituent on the same carbon atom. The cyclobutane ring introduces significant ring strain, enhancing its reactivity in comparison to larger cycloalkanes. The bromine atom acts as a leaving group, making the compound a versatile intermediate in nucleophilic substitution reactions.

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-(bromomethyl)-1-hexylcyclobutane |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3 |

InChI Key |

HKNNWBWFIJGIHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-hexylcyclobutane typically involves the bromination of 1-methyl-1-hexylcyclobutane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-1-hexylcyclobutane can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-hexylcyclobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Substitution: 1-(Hydroxymethyl)-1-hexylcyclobutane, 1-(Cyanomethyl)-1-hexylcyclobutane.

Elimination: 1-Hexylcyclobutene.

Oxidation: 1-(Hydroxymethyl)-1-hexylcyclobutanol, 1-(Carboxymethyl)-1-hexylcyclobutane.

Scientific Research Applications

1-(Bromomethyl)-1-hexylcyclobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biological pathways involving halogenated compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Reactivity and Functional Group Analysis

Ring Strain and Reactivity :

Substituent Effects :

- Hexyl vs. Ethoxy : The hexyl group in the target compound increases hydrophobicity compared to the ethoxy group in 1-(bromomethyl)-1-ethoxycyclobutane (), reducing solubility in polar solvents.

- Sulfonyl Groups : Methanesulfonyl substituents () are electron-withdrawing, activating the bromine for nucleophilic substitution. This contrasts with the electron-donating hexyl group in the target compound, which may slow such reactions.

Bromine as a Leaving Group : All compounds feature bromine, but adjacent groups modulate reactivity. For example, sulfonyl groups () stabilize transition states, while bulky hexyl chains (target compound) may sterically hinder nucleophilic attack.

Biological Activity

1-(Bromomethyl)-1-hexylcyclobutane is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H19Br

- Molecular Weight : 229.18 g/mol

- CAS Number : Not specifically listed in the provided sources, but can be derived from its chemical structure.

Biological Activity Overview

The biological activity of 1-(Bromomethyl)-1-hexylcyclobutane can be assessed through various mechanisms, including antiviral properties, cytotoxicity, and interaction with cellular pathways.

Antiviral Activity

Research indicates that compounds similar to 1-(Bromomethyl)-1-hexylcyclobutane exhibit antiviral properties. For example, studies have shown that certain brominated compounds can inhibit viral replication by interfering with viral entry or replication processes. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against viral pathogens.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of any new compound. In vitro studies have demonstrated that halogenated compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. While specific IC50 values for 1-(Bromomethyl)-1-hexylcyclobutane are not available in the provided data, related compounds have shown significant cytotoxic effects at low concentrations.

Table 1: Comparative IC50 Values of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| Bromocriptine | 3.38 |

| Paclitaxel | 0.0092 |

| Isosulfan Blue | 14.50 |

| JSH-23 | 2.55 |

| Levothyroxine | 3.79 |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity in vitro.

The mechanism by which brominated compounds exert their biological effects often involves:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Brominated compounds may inhibit key enzymes involved in viral replication or cellular signaling pathways.

Toxicological Considerations

The safety and toxicity profiles of halogenated compounds are crucial for their therapeutic applications. Studies indicate that while some brominated compounds exhibit promising biological activities, they may also pose risks due to their potential cytotoxic effects. It is essential to conduct thorough toxicity assessments before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.